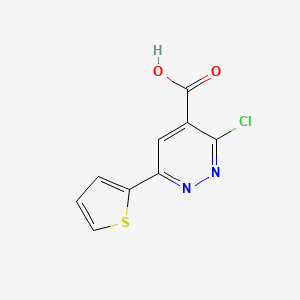

3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-chloro-6-thiophen-2-ylpyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2S/c10-8-5(9(13)14)4-6(11-12-8)7-2-1-3-15-7/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHAPFIJYIVZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Intermediates

- 3-Chloro-4-(thiophen-2-yl)pyridazine derivatives : These are typically synthesized by condensation reactions involving substituted hydrazines and appropriate diketones or halogenated precursors.

- Methyl esters or other carboxylate esters of the target acid : Often, the carboxylic acid is introduced or protected as an ester intermediate, which is later hydrolyzed.

Representative Synthesis Approach

One reported method involves the use of 3-chloro-4-(thiophen-2-yl)-2,4-dioxobutyric acid methyl ester as a key intermediate. This intermediate is synthesized by condensation of appropriate chloro-substituted pyridazine precursors with thiophene derivatives under controlled conditions. The methyl ester is then subjected to hydrolysis to yield the free carboxylic acid.

- Condensation and ester formation : The methyl ester intermediate is formed by reacting 3-chloro-4-(thiophen-2-yl)-2,4-dioxobutyric acid derivatives with methanol under reflux conditions.

- Hydrolysis : The ester group is hydrolyzed under basic conditions (e.g., NaOH in water) to yield the carboxylic acid.

This approach is supported by synthetic procedures described for related compounds where similar heterocyclic carboxylic acids bearing thiophene substituents are prepared via ester intermediates followed by hydrolysis.

Reaction Conditions and Purification

- Solvents : Methanol is commonly used for esterification and condensation reactions. Hydrolysis is typically performed in aqueous sodium hydroxide solution.

- Temperature : Reflux conditions (around 60–80°C for methanol) are used for ester formation; hydrolysis is conducted at room temperature or slightly elevated temperatures.

- Purification : The product is isolated by filtration after precipitation, washed with water to remove inorganic salts, and recrystallized from suitable solvents (e.g., ethanol or ethyl acetate) to achieve high purity.

Industrial Considerations and Improvements

A patent describing a related process for a structurally similar compound (Avatrombopag) highlights the importance of avoiding hazardous reagents such as bromine and minimizing chromatographic purification steps due to their cost and complexity. Instead, the use of selective crystallization and controlled reaction conditions improves yield and purity, making the process more suitable for scale-up.

Data Table: Summary of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 3-chloro-4-(thiophen-2-yl)pyridazine intermediate | Condensation of chloro-substituted pyridazine precursors with thiophene derivatives | Formation of key heterocyclic intermediate | Requires controlled temperature and stoichiometry |

| 2 | Esterification to form methyl ester | Reflux in methanol | Methyl ester intermediate | Facilitates purification and handling |

| 3 | Hydrolysis of methyl ester to carboxylic acid | Aqueous NaOH, room temperature or mild heating | This compound | Final product, isolated by filtration and recrystallization |

| 4 | Purification | Recrystallization from ethanol or ethyl acetate | High purity product | Avoids chromatographic steps for industrial scalability |

Research Findings and Notes

- The use of methyl esters as intermediates simplifies purification and improves yields.

- Hydrolysis under mild basic conditions prevents decomposition of sensitive heterocyclic moieties.

- Avoidance of corrosive and hazardous reagents like bromine is preferred for safer, cost-effective industrial processes.

- Crystallization techniques are optimized to control polymorphic forms and purity.

- Analytical techniques such as PXRD (Powder X-Ray Diffraction) and microanalysis (CHN) are employed to confirm purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted pyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that 3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid may function as a pharmacophore in drug discovery, particularly for anticancer agents. Its structural features enable it to interact with specific biological targets involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit the activity of kinases associated with tumor growth and metastasis, making this compound a candidate for further investigation in cancer therapies.

1.2 Inhibition of Inflammatory Pathways

The compound's potential as an inhibitor of inflammatory pathways has also been noted. It may modulate the NF-kB signaling pathway, which is crucial in the expression of pro-inflammatory cytokines. This modulation can be beneficial in treating autoimmune diseases and chronic inflammatory conditions .

Material Science

2.1 Organic Electronics

In material science, this compound can be utilized in the development of organic electronic materials. Its thiophene component contributes to the electronic properties necessary for applications in organic semiconductors and photovoltaic devices. The compound's ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells .

Data Tables

To summarize the applications and relevant studies on this compound, the following tables present key findings:

Case Studies

Case Study 1: Anticancer Properties

A study evaluated various pyridazine derivatives, including this compound, for their ability to inhibit cancer cell proliferation. Results indicated that this compound showed significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further drug development.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, researchers tested the compound's ability to reduce cytokine levels in vitro. The results demonstrated a marked decrease in IL-6 and TNF-alpha production when treated with this compound, highlighting its therapeutic potential in inflammatory disorders.

Mechanism of Action

The mechanism by which 3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between 3-chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid and analogous compounds:

Key Observations:

- Heterocyclic Core : Pyridazine (two adjacent N atoms) vs. pyridine (one N) or pyrimidine (two N atoms at 1,3-positions). Pyridazines are more electron-deficient, influencing reactivity and binding interactions .

- Substituent Effects: Thiophen-2-yl (user’s compound) vs. Carboxylic Acid Position: Position 4 in pyridazine vs. position 2 in pyridine derivatives. Spatial arrangement affects solubility and hydrogen-bonding capacity.

Solubility and Reactivity:

- The carboxylic acid group in all compared compounds improves aqueous solubility, but the pyridazine core’s electron deficiency may reduce solubility compared to pyridine analogs .

- Chlorine substituents increase electrophilicity, making these compounds prone to nucleophilic substitution (e.g., in herbicide design, as seen in ).

Biological Activity

3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid (CAS No. 1528037-31-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHClNOS

- Molecular Weight : 240.67 g/mol

- Structure : The compound features a pyridazine ring substituted with a thiophene moiety and a carboxylic acid group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as kinases related to cancer progression.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways crucial for cellular functions.

Anticancer Activity

Research indicates that compounds similar to this compound possess anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit the growth of cancer cell lines by targeting the MDM2 protein, a negative regulator of the p53 tumor suppressor .

Anti-inflammatory Activity

The compound is also being investigated for its anti-inflammatory properties. Similar compounds have shown effectiveness in inhibiting COX enzymes, which are key players in inflammatory processes .

Case Studies and Research Findings

- MDM2 Inhibition : A study demonstrated that modifications of pyridazine derivatives could lead to potent inhibitors of the MDM2 protein, with some compounds achieving an IC50 value as low as 190 nM in cancer cell lines .

- Anti-inflammatory Screening : Another investigation evaluated various pyridazine derivatives for their COX inhibitory activity, revealing promising candidates with significant anti-inflammatory effects and minimal side effects on gastric tissues .

- Synthetic Pathways : The synthesis of this compound involves several steps including halogenation and carboxylation reactions, optimizing yields for potential pharmaceutical applications .

Q & A

Q. Table 1. Comparative Reactivity of Pyridazine Derivatives

| Substituent | Reaction Site | Yield (%) | Key Byproducts | Reference |

|---|---|---|---|---|

| 3-Cl, 6-thiophene | C-4 | 65–78 | Regioisomers (C-5 Cl) | |

| 3-Me, 6-phenyl | C-4 | 72–85 | Oxazole byproducts |

Q. Table 2. Analytical Techniques for Structural Validation

| Technique | Application | Resolution Limit | Pitfalls |

|---|---|---|---|

| X-ray crystallography | Solid-state conformation | 0.8 Å | Requires single crystal |

| HSQC NMR | CH coupling networks | 0.1 ppm | Solvent interference |

| HRMS-ESI | Molecular ion confirmation | <5 ppm error | Adduct formation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.